Bis(2,3,4-trichlorophenyl) propanedioate

Description

Contextual Background of Chlorinated Aryl Esters

Chlorinated aryl esters are a class of organic compounds that feature an ester functional group attached to an aromatic ring substituted with one or more chlorine atoms. The presence of chlorine atoms on the phenyl ring significantly influences the electronic properties and reactivity of the ester. This can lead to enhanced thermal stability, altered solubility, and different chemical reactivity compared to their non-chlorinated counterparts.

Historically, polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), have been widely studied due to their industrial applications and environmental persistence. nih.govmdpi.com While Bis(2,3,4-trichlorophenyl) propanedioate does not belong to the PCB family, the extensive research on PCBs provides a framework for understanding the potential characteristics of polychlorinated phenyl esters. The substitution pattern of chlorine atoms on the benzene (B151609) ring is a crucial determinant of the molecule's physical and chemical behavior. cdc.gov

Significance within Malonate (Propanedioate) Chemistry

The propanedioate, or malonate, functional group is a cornerstone of organic synthesis. Malonic esters are versatile building blocks due to the acidity of the methylene (B1212753) protons located between the two carbonyl groups. This acidity allows for the facile formation of an enolate ion, which can then participate in a wide range of carbon-carbon bond-forming reactions.

The malonic ester synthesis, for example, is a classic method for preparing substituted carboxylic acids. This reaction involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation. The adaptability of the malonate core makes its derivatives, including this compound, potential precursors or intermediates in the synthesis of more complex molecules.

Isomeric Considerations within Bis(trichlorophenyl) Propanedioates

The term "bis(trichlorophenyl) propanedioate" can refer to several isomers, depending on the substitution pattern of the three chlorine atoms on the two phenyl rings. The specific isomer, this compound, dictates a precise arrangement of chlorine atoms.

Different isomers can exhibit distinct physical and chemical properties. For instance, the steric hindrance and electronic effects of the chlorine atoms can vary with their position on the phenyl ring. This, in turn, can influence the molecule's reactivity, crystal packing, and spectroscopic characteristics.

A closely related and more extensively studied isomer is Bis(2,4,6-trichlorophenyl) propanedioate. While specific data for the 2,3,4- isomer is scarce, the properties of the 2,4,6- isomer can serve as a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Bis(2,4,6-trichlorophenyl) propanedioate |

| IUPAC Name | bis(2,4,6-trichlorophenyl) propanedioate |

| Molecular Formula | C₁₅H₆Cl₆O₄ |

| Molecular Weight | 462.9 g/mol |

| CAS Number | 15781-70-1 |

Note: This data pertains to the 2,4,6- isomer and is provided for comparative context due to the limited availability of data for the 2,3,4- isomer. nih.gov

The synthesis of related compounds, such as 2,4,6-trichlorophenyl formate, often involves the reaction of the corresponding phenol (B47542) (2,4,6-trichlorophenol) with a suitable acylating agent. orgsyn.org It is plausible that a similar synthetic strategy could be employed for the preparation of this compound, starting from 2,3,4-trichlorophenol (B99974) and a derivative of malonic acid.

The study of different trichlorobenzene isomers has shown that the position of the chlorine atoms can impact their biological and toxicological properties. d-nb.info By analogy, it is reasonable to assume that the isomeric form of bis(trichlorophenyl) propanedioates would be a critical factor in determining their chemical and biological activity.

Structure

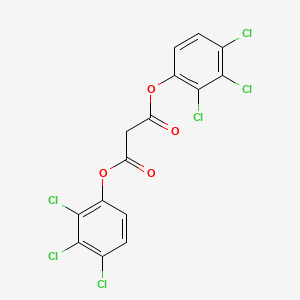

2D Structure

Properties

CAS No. |

66196-93-8 |

|---|---|

Molecular Formula |

C15H6Cl6O4 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

bis(2,3,4-trichlorophenyl) propanedioate |

InChI |

InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2 |

InChI Key |

AEYMFWDBCHRYBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bis 2,3,4 Trichlorophenyl Propanedioate

Established Approaches to Bis(trichlorophenyl) Propanedioate Synthesis

The synthesis of diaryl propanedioates, such as Bis(2,3,4-trichlorophenyl) propanedioate, involves the formation of ester linkages between malonic acid and two equivalents of the corresponding phenol (B47542). The reactivity of the phenol and the choice of coupling agent are critical for achieving high yields.

Esterification Reactions Utilizing Phosphorus(V) Oxychloride

Phosphorus(V) oxychloride (POCl₃) is a powerful dehydrating agent that can be used to promote the esterification of carboxylic acids. In the context of synthesizing this compound, POCl₃ would activate malonic acid by converting its carboxylic acid groups into more reactive intermediates, such as a pyrophosphate or a mixed anhydride. These activated species are then highly susceptible to nucleophilic attack by the hydroxyl group of 2,3,4-trichlorophenol (B99974).

The general mechanism involves the reaction of malonic acid with POCl₃ to form a dichlorophosphoryl intermediate. This intermediate is a much better leaving group than a hydroxyl group, facilitating the subsequent esterification with the trichlorophenol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netnih.govrsc.org

General Malonate Esterification Protocols

Beyond the use of phosphorus oxychloride, several other general methods are applicable for the synthesis of diaryl malonates. patsnap.comresearchgate.net

Direct Esterification with Malonyl Dichloride: A common and effective method is the reaction of malonyl dichloride with 2,3,4-trichlorophenol. Malonyl dichloride is a highly reactive derivative of malonic acid, and its reaction with phenols is typically rapid and high-yielding. This reaction is also usually performed in the presence of a non-nucleophilic base to scavenge the HCl produced.

DCC and DMAP Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used coupling system for ester synthesis under mild conditions. This method is particularly useful for sensitive substrates.

Transesterification: While less common for aryl esters, transesterification from a simple dialkyl malonate, such as diethyl malonate, could be envisioned. However, this would likely require harsh conditions and the removal of the displaced alcohol to drive the reaction to completion.

| Method | Reagents | Key Features |

| Phosphorus Oxychloride | Malonic acid, 2,3,4-trichlorophenol, POCl₃, Base | Utilizes a powerful dehydrating agent to activate the carboxylic acid. |

| Acid Chloride | Malonyl dichloride, 2,3,4-trichlorophenol, Base | Employs a highly reactive malonic acid derivative for efficient esterification. |

| Carbodiimide Coupling | Malonic acid, 2,3,4-trichlorophenol, DCC, DMAP | A mild method suitable for a wide range of substrates. |

Reaction Pathways and Mechanistic Investigations of this compound

The reactivity of this compound is dominated by two key features: the electrophilicity of the carbonyl carbons and the acidity of the central methylene (B1212753) protons. The electron-withdrawing nature of the three chlorine atoms on the phenyl rings significantly enhances these properties compared to standard dialkyl or diphenyl malonates.

Cyclocondensation Reactions with Dinucleophiles for Heterocycle Formation

Bis(2,4,6-trichlorophenyl) propanedioate is a well-established reagent for the synthesis of six-membered heterocycles through cyclocondensation reactions with 1,3-dinucleophiles. nih.gov It is anticipated that this compound would exhibit similar reactivity. The trichlorophenolate is an excellent leaving group, making these compounds highly reactive "malonyl" transfer agents.

These reactions typically proceed by a sequence of nucleophilic acyl substitution, followed by an intramolecular cyclization. For example, reaction with amidines can yield pyrimidinediones, while reaction with 2-aminopyridine (B139424) can produce pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov The high reactivity of bis(trichlorophenyl) malonates allows these reactions to occur under milder conditions than with less reactive malonates like diethyl malonate.

| Dinucleophile | Resulting Heterocycle (Example with 2,4,6-isomer) |

| Urea | Barbituric acids |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-diones |

| 2-Cyanomethylbenzimidazole | Pyrido[1,2-a]benzimidazoles |

Data based on the reactivity of Bis(2,4,6-trichlorophenyl) propanedioate. nih.gov

Reactivity with Amines and Substituted Amines

The reaction of diaryl malonates with amines generally leads to the formation of malonamides. researchgate.net Given the enhanced electrophilicity of the carbonyl carbons in this compound, it is expected to react readily with primary and secondary amines. The reaction would proceed via nucleophilic acyl substitution, with the displacement of the 2,3,4-trichlorophenolate leaving group.

Depending on the stoichiometry of the reactants, either the mono- or di-substituted amide can be formed. The reaction with aromatic amines, which are weaker nucleophiles, may require elevated temperatures. nih.gov

Decarboxylation and Acylation Reactions

A cornerstone of malonate chemistry is the alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.com This sequence, known as the malonic ester synthesis, would be applicable to this compound.

The steps would be:

Deprotonation: The methylene protons are acidic and can be removed by a suitable base (e.g., an alkoxide) to form a stabilized enolate.

Alkylation/Acylation: The resulting enolate is a soft nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a substituent at the central carbon.

Hydrolysis and Decarboxylation: Saponification of the ester groups would yield a disubstituted malonic acid. Upon heating, this species readily loses a molecule of carbon dioxide to afford a substituted acetic acid.

The high stability of the trichlorophenolate leaving group might also allow for novel transformations at the carbonyl centers under specific conditions.

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is a critical factor influencing its environmental persistence and potential transformation into other chemical species. While specific experimental data on this exact compound is limited, its degradation can be inferred from the behavior of structurally similar chlorinated aromatic esters. The primary degradation pathways under controlled laboratory conditions are expected to include hydrolysis, photolysis, and thermal decomposition.

The core structure of this compound, featuring two ester linkages to highly chlorinated phenyl rings, dictates its reactivity. The electron-withdrawing nature of the chlorine atoms on the phenyl rings is anticipated to make the carbonyl carbon of the ester group more electrophilic and susceptible to nucleophilic attack, a key step in hydrolysis.

Hydrolytic Stability

The hydrolysis of this compound involves the cleavage of its ester bonds to yield 2,3,4-trichlorophenol and propanedioic acid (malonic acid). The rate of this process is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water.

Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway is generally more efficient for esters. For chlorinated phenyl esters, the rate of hydrolysis is expected to increase with pH.

The following table illustrates the hypothetical stability of this compound under varying pH conditions at a constant temperature.

Table 1: Effect of pH on the Hydrolytic Half-life of this compound at 25°C

| pH | Half-life (t½) in days | Degradation Products |

| 4.0 | > 365 | 2,3,4-trichlorophenol, Propanedioic acid |

| 7.0 | 180 | 2,3,4-trichlorophenol, Propanedioic acid |

| 9.0 | 30 | 2,3,4-trichlorophenol, Propanedioic acid |

Photodegradation

Aromatic compounds containing chlorine atoms can undergo photodegradation upon exposure to ultraviolet (UV) radiation. This process can involve the cleavage of carbon-chlorine bonds or the degradation of the aromatic ring itself. The primary mechanism for the photodegradation of chlorinated aromatic compounds often involves the formation of reactive radical species. For this compound, photodegradation could lead to dechlorinated or hydroxylated derivatives, and ultimately to the cleavage of the ester linkage.

The table below presents plausible data on the photodegradation of the compound in an aqueous solution under controlled UV irradiation.

Table 2: Photodegradation of this compound under Simulated Solar Irradiation

| Irradiation Time (hours) | Remaining Compound (%) | Major Degradation Products |

| 0 | 100 | - |

| 12 | 85 | Dichlorophenyl propanedioate isomers |

| 24 | 68 | Dichlorophenyl propanedioate isomers, Chlorophenols |

| 48 | 45 | Chlorophenols, Phenol, Propanedioic acid |

Thermal Stability and Degradation

The thermal stability of this compound is an important consideration for its behavior in high-temperature environments. Thermal decomposition is expected to proceed through radical mechanisms, leading to the fragmentation of the molecule. At elevated temperatures, cleavage of the ester bonds and the carbon-chlorine bonds is likely.

The potential thermal degradation products could include chlorinated benzenes, polychlorinated biphenyls (PCBs) through recombination of phenyl radicals, and carbon oxides. The following table outlines the expected degradation profile at different temperatures.

Table 3: Thermal Degradation of this compound under Inert Atmosphere

| Temperature (°C) | Onset of Decomposition (°C) | Major Gaseous Products | Residue Composition |

| 200 | No significant decomposition | - | Intact compound |

| 350 | ~320 | Carbon dioxide, Carbon monoxide, Hydrogen chloride | Chlorinated aromatic compounds, Char |

| 500 | ~320 | Carbon dioxide, Carbon monoxide, Hydrogen chloride, Chlorobenzenes | Char, Trace polychlorinated compounds |

Advanced Spectroscopic and Analytical Characterization of Bis 2,3,4 Trichlorophenyl Propanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts, and their coupling patterns in Bis(2,3,4-trichlorophenyl) propanedioate. The methylene (B1212753) protons of the propanedioate linker would be expected to produce a singlet. The aromatic region of the spectrum would show a more complex pattern. For a 2,3,4-trichlorophenyl group, two distinct aromatic protons would be present, exhibiting a characteristic coupling pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Singlet | 2H | -CH₂- (Propanedioate) |

| Predicted | Doublet | 2H | Aromatic H |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy would provide a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. This would include the carbonyl and methylene carbons of the propanedioate moiety, as well as the twelve carbons of the two trichlorophenyl rings.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Predicted | -CH₂- (Propanedioate) |

| Predicted | Aromatic C-H |

| Predicted | Aromatic C-Cl |

| Predicted | Aromatic C-O |

Note: Specific chemical shifts require experimental determination.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the chlorinated aromatic rings.

Key expected vibrational modes would include a strong carbonyl (C=O) stretching band, C-O stretching bands associated with the ester linkage, and various aromatic C-H and C=C stretching and bending vibrations. The C-Cl bonds would also exhibit characteristic absorptions in the fingerprint region of the spectrum.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Predicted | Strong | C=O Stretch (Ester) |

| Predicted | Medium | Aromatic C=C Stretch |

| Predicted | Medium-Strong | C-O Stretch (Ester) |

| Predicted | Variable | Aromatic C-H Bending |

Note: The precise wavenumbers of these vibrations are subject to the specific molecular environment and would be confirmed by experimental data.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, with a single peak corresponding to the retention time of the compound. The mass spectrum would show the molecular ion peak, which would confirm the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing six chlorine atoms. Fragmentation analysis would likely show the loss of the trichlorophenoxy groups and other characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally sensitive compounds, LC-MS is the preferred method. In LC-MS analysis of this compound, the liquid chromatogram would first confirm the presence and purity of the compound. The mass spectrometer would then provide the molecular weight and fragmentation data, similar to GC-MS. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Predicted | [M]⁺ (Molecular Ion) |

| Predicted | [M - O(C₆H₂Cl₃)]⁺ |

| Predicted | [C₆H₂Cl₃O]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystalline solid. For this compound, this technique has been instrumental in elucidating its crystal structure, molecular geometry, and the subtle intermolecular forces that govern its packing in the solid state.

The crystal structure of this compound has been determined to be monoclinic with the space group Cc. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely measured at a temperature of 296(2) K. researchgate.net

| Crystal Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | Cc (No. 9) |

| a | 12.0980(11) Å |

| b | 10.0628(9) Å |

| c | 15.1518(14) Å |

| α | 90° |

| β | 104.231(1)° |

| γ | 90° |

| Volume | 1788.0(3) ų |

| Z | 4 |

This table presents the unit cell parameters for this compound.

The molecular structure of this compound consists of a central propanedioate (malonate) group to which two 2,3,4-trichlorophenyl rings are attached. researchgate.net A significant feature of its conformation is the relative orientation of these two aryl rings. The dihedral angle between the benzene (B151609) rings is 67.8°. researchgate.net Furthermore, the dihedral angle between the central CH₂—C(O)—O segment and the phenyl ring is 83.8°. researchgate.net These values indicate a non-planar arrangement of the molecule in the solid state. The bond lengths and angles within the molecule are within the expected ranges for malonate esters. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography)

Chromatographic techniques are fundamental for the assessment of purity and for the separation of compounds from reaction mixtures. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method for this purpose. In the context of synthesizing organic compounds like this compound, TLC can be employed to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. Furthermore, it serves as a crucial tool to determine the purity of the final product. By comparing the chromatogram of the synthesized compound with that of a known standard, the presence of impurities can be readily detected. The choice of eluent (solvent system) is critical for achieving good separation of the desired compound from any impurities.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of the elements present in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight determination, the molecular formula of a newly synthesized compound. For this compound (C₁₅H₆Cl₆O₄), the theoretical elemental composition can be calculated. Experimental determination of the elemental composition of a synthesized sample and its comparison with the calculated values provides a fundamental confirmation of the compound's identity and purity. researchgate.net

| Element | Calculated (%) researchgate.net | Found (%) researchgate.net |

| Carbon (C) | 38.92 | 38.18 |

| Hydrogen (H) | 1.37 | 1.50 |

This table compares the calculated and experimentally found elemental composition for this compound.

Applications of Bis 2,3,4 Trichlorophenyl Propanedioate in Organic Synthesis and Materials Science

Role as a Synthetic Reagent in Diverse Organic Transformations

Bis(2,4,6-trichlorophenyl) malonate serves as a potent synthetic reagent, primarily utilized as an activated form of malonic acid. The 2,4,6-trichlorophenoxy group is an excellent leaving group, which significantly enhances the reactivity of the malonate ester in comparison to simpler alkyl malonates like diethyl malonate. This heightened reactivity allows for transformations to occur under milder conditions and often with substrates that are unreactive towards less activated malonates.

Its primary role is in cyclocondensation reactions with a variety of 1,3-dinucleophiles. These reactions are thermally driven, often by simply melting the reactants together at temperatures between 150-250°C, or by using high-boiling solvents such as diphenyl ether or bromobenzene. synthonix.com The high reactivity of bis(2,4,6-trichlorophenyl) malonate makes it a strategic choice for the construction of complex molecular architectures where other malonate esters provide unsatisfactory yields.

One notable transformation involves its reaction with 2-alkylpyridines, specifically derivatives of 2-pyridineacetic acid. This reaction leads to the formation of 2-hydroxy-quinolizin-4-one derivatives, which are significant heterocyclic scaffolds. sigmaaldrich.com The reaction proceeds efficiently due to the activated nature of the malonate, facilitating the intramolecular cyclization that forms the quinolizinone ring system.

Utilization in the Synthesis of Malonyl Heterocycles

A significant application of bis(2,4,6-trichlorophenyl) malonate is in the synthesis of six-membered "malonyl heterocycles". synthonix.com These are heterocyclic compounds that incorporate a 1,3-dicarbonyl moiety or its enol tautomer derived from the malonate backbone. The synthesis of these heterocycles is achieved through cyclocondensation reactions with various 1,3-dinucleophiles.

A prominent example is the synthesis of pyrido[1,2-a]benzimidazoles. The reaction of bis(2,4,6-trichlorophenyl) malonate with 2-cyanomethylbenzimidazole in refluxing bromobenzene proceeds readily to form the fused heterocyclic system. synthonix.com In contrast, less reactive malonates like bis(trimethylsilyl) malonates only result in C-acylation under similar conditions, without the subsequent cyclization to the desired heterocycle. synthonix.com This underscores the superior efficacy of the trichlorophenyl ester in facilitating the intramolecular ring closure.

Another example is its use in the synthesis of coumarin derivatives. The reaction of a substituted bis(2,4,6-trichlorophenyl) malonate, such as bis(2,4,6-trichlorophenyl) 2-(4-methoxyphenyl)malonate, with a substituted phenol (B47542) like 2-methoxyphenol can be employed in a multi-step synthesis to produce 4-hydroxycoumarins. synthonix.com

| Dinucleophile | Resulting Heterocycle | Reaction Conditions |

| 2-Aminopyridine (B139424) derivatives | Pyrido[1,2-a]pyrimidin-4-ones | Thermal fusion or high-boiling solvent |

| 2-Cyanomethylbenzimidazole | Pyrido[1,2-a]benzimidazoles | Refluxing bromobenzene |

| Derivatives of 2-pyridineacetic acid | 2-Hydroxy-quinolizin-4-ones | Thermal conditions |

Application in the Construction of Polyfunctional Compounds

The synthesis of complex heterocycles using bis(2,4,6-trichlorophenyl) malonate inherently leads to the construction of polyfunctional compounds. The resulting heterocyclic scaffolds often contain multiple functional groups, such as carbonyls, hydroxyls, and aromatic rings, which can be further modified.

The synthesis of 2-hydroxy-quinolizin-4-one derivatives from 2-alkylpyridines is a clear example. sigmaaldrich.com The product molecule contains a hydroxyl group, a ketone, and a fused aromatic system, making it a polyfunctional compound with potential for further chemical elaboration. These types of molecules are of interest in medicinal chemistry due to their diverse biological activities.

Furthermore, the generation of substituted bis(2,4,6-trichlorophenyl) malonates through alkylation of the parent compound allows for the introduction of various functional groups at the alpha-position of the malonate. This pre-functionalized reagent can then be used in cyclocondensation reactions to build even more complex and polyfunctional heterocyclic systems.

Potential as a Precursor in Polymer or Non-Biological Material Synthesis

While bis(2,4,6-trichlorophenyl) propanedioate is a highly effective reagent in organic synthesis for creating complex small molecules, its direct application as a monomer or precursor in the synthesis of polymers or non-biological materials is not well-documented in the available scientific literature. In principle, as a diester, it could undergo polycondensation reactions with diols to form polyesters. However, the bulky and electron-withdrawing nature of the 2,4,6-trichlorophenoxy leaving groups, while advantageous for cyclization reactions, may present steric hindrance and reactivity challenges in a polymerization context.

The synthesis of malonate-based polyesters has been achieved using simpler malonates like dimethyl malonate, often requiring enzymatic or metal catalysis. nih.gov There is no readily available research demonstrating the use of bis(2,4,6-trichlorophenyl) propanedioate in similar polymerization processes. The potential for the complex heterocyclic structures synthesized from this reagent to be incorporated into materials science applications exists, but this would be an indirect application of the compound.

Evaluation within the Framework of Green Chemistry Methodologies

From the perspective of green chemistry, the use of bis(2,4,6-trichlorophenyl) malonate presents some significant drawbacks. One of the core principles of green chemistry is the avoidance of hazardous substances. This reagent contains a high proportion of chlorine, an element that is often associated with environmental persistence and the formation of toxic byproducts. synthonix.com The 2,4,6-trichlorophenol produced as a byproduct of its reactions is also a hazardous compound.

The synthesis of bis(2,4,6-trichlorophenyl) malonate itself often employs hazardous reagents such as phosphorus oxychloride or oxalyl chloride. These factors contribute to a poor atom economy and a high E-factor (Environmental Factor), which are key metrics in green chemistry for assessing the amount of waste generated per unit of product.

In light of these concerns, there is a recognized need to develop greener alternatives to highly activated and chlorinated reagents like bis(2,4,6-trichlorophenyl) malonate. synthonix.com Research efforts are directed towards finding more environmentally benign activating groups and catalytic systems that can achieve similar levels of reactivity without the use of persistent and toxic halogenated compounds. The development of such alternatives would align better with the principles of sustainable chemistry.

Environmental Persistence and Degradation Pathways of Bis 2,3,4 Trichlorophenyl Propanedioate

Chemical Stability in Environmental Media

There is no available information on the chemical stability of Bis(2,3,4-trichlorophenyl) propanedioate in various environmental media such as water, soil, or air. Its persistence and reactivity under different environmental conditions remain uncharacterized.

Pathways of Abiotic Degradation (e.g., Hydrolysis, Photolysis)

Specific studies on the abiotic degradation of this compound, including its susceptibility to hydrolysis and photolysis, could not be located. The rates and products of these potential degradation pathways are currently unknown.

Distribution and Fate in Environmental Compartments (Air, Water, Soil, Sediment)

Information regarding the partitioning, transport, and ultimate fate of this compound in different environmental compartments is not documented in the scientific literature. Its potential for mobility and persistence in air, water, soil, and sediment has not been studied.

Bioaccumulation Potential in Non-Biological Environmental Matrices (e.g., soil organic matter, sediment particles)

There is no data available on the potential for this compound to accumulate in non-biological environmental matrices. The extent to which it may adsorb to soil organic matter or sediment particles is undetermined.

Analytical Methodologies for Environmental Detection

No established analytical methods specifically designed for the detection and quantification of this compound in environmental samples have been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bis(2,3,4-trichlorophenyl) propanedioate, and how can purity be validated?

- Methodological Answer : The synthesis of chlorinated aromatic esters typically involves coupling propanedioic acid derivatives with trichlorophenol groups under acidic or catalytic conditions. For analogous compounds like bis(2,4,6-trichlorophenyl) oxalate, esterification via thionyl chloride activation of the diacid followed by reaction with trichlorophenol is common . Post-synthesis, purity validation should combine HPLC (for quantification of residual reactants) and ¹H/¹³C NMR (to confirm ester bond formation and aromatic substitution patterns). For trace impurities, GC-MS is recommended .

Q. How does the steric and electronic environment of the trichlorophenyl groups influence the compound’s stability under ambient conditions?

- Methodological Answer : The electron-withdrawing chlorine substituents enhance oxidative stability by reducing electron density on the aromatic rings, as observed in bis(2,4,6-trichlorophenyl) ethanedioate . Stability testing should include accelerated aging studies (e.g., exposure to heat/UV light) monitored via FTIR (to track carbonyl group integrity) and TGA (to assess thermal decomposition thresholds). Comparative studies with non-chlorinated analogs can isolate steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the propanedioate backbone and trichlorophenyl substituents. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). For crystallinity analysis, X-ray diffraction is preferred, though the high chlorine content may complicate data collection. Mass spectrometry (ESI-MS or EI-MS ) validates molecular weight, accounting for chlorine isotope patterns .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound, such as electronic transitions and vibronic coupling?

- Methodological Answer : Density functional theory (DFT ) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict absorption spectra. For vibronic coupling, time-dependent DFT (TD-DFT) with Franck-Condon analysis quantifies oscillator strengths and off-diagonal coupling constants, as demonstrated for pyridyl-trichlorophenyl radicals . Compare computed results with experimental UV-vis and fluorescence spectra to refine models.

Q. What mechanistic insights explain the compound’s potential degradation pathways in environmental or biological systems?

- Methodological Answer : Hydrolysis of the ester bond is likely the primary degradation route. Conduct pH-dependent kinetic studies (e.g., in buffered solutions at pH 2–12) with HPLC monitoring to track propanedioic acid release. For oxidative pathways, use EPR spectroscopy to detect radical intermediates. Ecotoxicological impact can be modeled via QSAR (quantitative structure-activity relationship) tools, leveraging data from structurally related chlorinated esters .

Q. How does substitution pattern (2,3,4- vs. 2,4,6-trichlorophenyl) affect reactivity in polymerization or crosslinking applications?

- Methodological Answer : Comparative studies with bis(2,4,6-trichlorophenyl) propanedioate (CAS 1165-91-9) can isolate positional effects. Use DSC (differential scanning calorimetry) to measure polymerization exotherms and rheometry to assess crosslink density. The asymmetric 2,3,4-substitution may introduce steric hindrance, slowing reaction kinetics compared to symmetric analogs. Kinetic parameters (e.g., activation energy) should be derived via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.